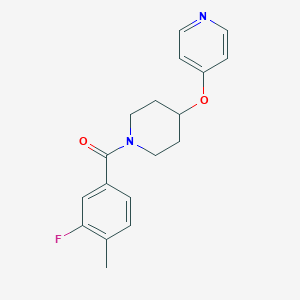
(3-Fluoro-4-methylphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Fluoro-4-methylphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone” is a complex organic compound . It belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . Docking and quantitative structure–activity relationship studies for similar compounds have been conducted .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and structural characterization of related compounds have been extensively studied. For example, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, including compounds with structural similarities to "(3-Fluoro-4-methylphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone." These compounds were obtained through a three-step substitution reaction and analyzed using various techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study also employed density functional theory (DFT) for further molecular structure investigation, revealing some physicochemical properties of the compounds (Huang et al., 2021).
Potential Therapeutic Applications
Several studies have explored the therapeutic potentials of compounds with structural similarities, particularly in the context of 5-HT1A receptor activation. Colpaert et al. (2004) demonstrated that a high-efficacy 5-HT(1A) receptor agonist had a curative-like action on allodynia in rats with spinal cord injury, suggesting potential applications in pain management (Colpaert et al., 2004). Similarly, Vacher et al. (1999) identified novel derivatives of 2-pyridinemethylamine as selective and potent agonists at 5-HT1A receptors, highlighting their antidepressant potential (Vacher et al., 1999).
Antimicrobial Activity
Kumar et al. (2012) synthesized a series of compounds including "(3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones," which showed good antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Kumar et al., 2012).
Zukünftige Richtungen
The future directions for research on “(3-Fluoro-4-methylphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone” could include further exploration of its potential antimicrobial activity , as well as its potential applications in other areas of medicine . Further studies could also focus on improving the synthesis process and yield .
Eigenschaften
IUPAC Name |
(3-fluoro-4-methylphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-13-2-3-14(12-17(13)19)18(22)21-10-6-16(7-11-21)23-15-4-8-20-9-5-15/h2-5,8-9,12,16H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEAVCVCPYXWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

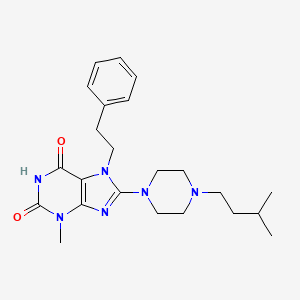

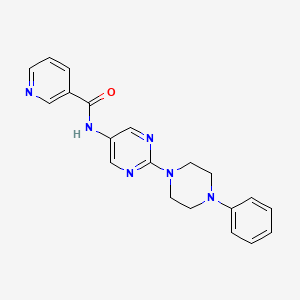
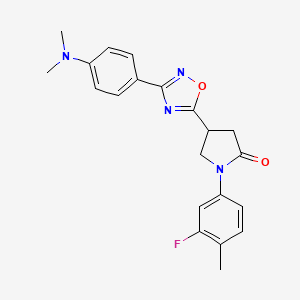
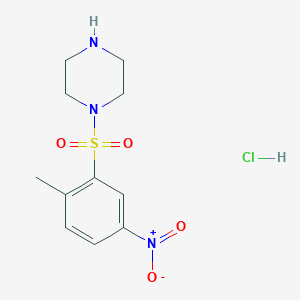
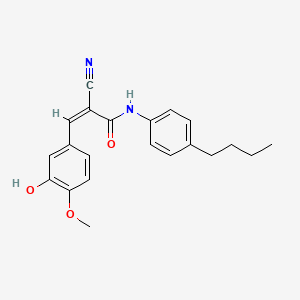
![N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2715178.png)

![N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2715182.png)


![9-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2715188.png)

